molecular formula C16H11FO3 B1452175 (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-07-1

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No. B1452175
M. Wt: 270.25 g/mol
InChI Key: PYVVWPPCHFSRLB-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, or 4-F-BMF, is a relatively new compound in the field of synthetic organic chemistry. It has been used in the synthesis of a variety of compounds and has been used in a range of scientific research applications. In

Scientific Research Applications

  • Antibacterial Activity
    • Field : Pharmaceutical Sciences
    • Application : The compounds of N’- (4-Fluorobenzylidene) -4-hydroxybenzohydrazide, and N’ - (3- Bromobenzylidene) -4-hydroxybenzohydrazide have been studied for their antibacterial properties .
    • Method : The synthesis was carried out by microwave and identification of the results with FT-IR, MS, 1H-NMR, and 13C-NMR, docking molecule study with the Molegro Virtual Docker program, and antibacterial activity by diffusion method .
    • Results : The compounds have shown antibacterial activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : N-(4-Fluorobenzylidene)aniline is a chemical compound used in the synthesis of various organic compounds .
    • Method : The compound is typically synthesized in a laboratory setting, using standard organic synthesis techniques .
  • Pharmaceutical Research

    • Field : Pharmaceutical Sciences
    • Application : N’-(4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has been studied for its potential applications in pharmaceutical research .
    • Method : The compound is synthesized and then tested for various biological activities .
    • Results : The results of these studies are typically proprietary and not publicly available .
  • Fluorinated Building Blocks

    • Field : Material Science
    • Application : 2-Fluorobenzoic acid is used in the preparation of zaragozic acid A analogs .
    • Method : The compound is typically synthesized in a laboratory setting, using standard organic synthesis techniques .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : 4-Fluorobenzaldehyde is a chemical compound used in the synthesis of various organic compounds .
    • Method : The compound is typically synthesized in a laboratory setting, using standard organic synthesis techniques .

properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVVWPPCHFSRLB-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 5
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(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

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